molecular formula C14H19NO3 B14145079 2-[(2-Phenylacetyl)amino]hexanoic acid CAS No. 65414-80-4

2-[(2-Phenylacetyl)amino]hexanoic acid

Cat. No.: B14145079
CAS No.: 65414-80-4
M. Wt: 249.30 g/mol
InChI Key: VBVGARFPXYFGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Phenylacetyl)amino]hexanoic acid is a chemical compound with the molecular formula C14H19NO3 It is an amide derivative of hexanoic acid, featuring a phenylacetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylacetyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: Triethylamine or another base to neutralize the hydrochloric acid by-product

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-[(2-Phenylacetyl)amino]hexane.

    Substitution: Formation of various acyl-substituted hexanoic acid derivatives.

Scientific Research Applications

2-[(2-Phenylacetyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Norleucine: An isomer of leucine with a similar structure but different functional groups.

    Phenylacetic acid: Shares the phenylacetyl group but lacks the hexanoic acid backbone.

    Aminocaproic acid: Similar backbone structure but lacks the phenylacetyl group.

Uniqueness

2-[(2-Phenylacetyl)amino]hexanoic acid is unique due to its combination of a phenylacetyl group and a hexanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

65414-80-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]hexanoic acid

InChI

InChI=1S/C14H19NO3/c1-2-3-9-12(14(17)18)15-13(16)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

VBVGARFPXYFGCF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.